5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
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Overview
Description
5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the isoindole core with an oxolan-2-ylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form various reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the isoindole core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(3-nitrobenzoyl)isoindole-1,3-dione: Lacks the oxolan-2-ylmethyl group.
2-(oxolan-2-ylmethyl)isoindole-1,3-dione: Lacks the nitrobenzoyl group.
Uniqueness
The presence of both the 3-nitrobenzoyl and oxolan-2-ylmethyl groups in 5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione provides unique chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-18(12-3-1-4-14(9-12)22(26)27)13-6-7-16-17(10-13)20(25)21(19(16)24)11-15-5-2-8-28-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJUBSNTYUYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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